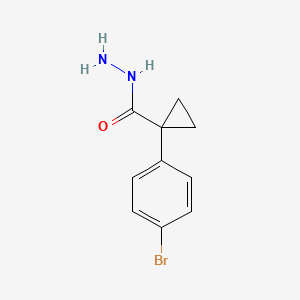

1-(4-Bromophenyl)cyclopropane-1-carbohydrazide

概要

説明

1-(4-Bromophenyl)cyclopropane-1-carbohydrazide is a chemical compound with the molecular formula C10H11BrN2O. It is characterized by a bromophenyl group attached to a cyclopropane ring, which is further linked to a carbohydrazide group

準備方法

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide can be synthesized through several synthetic routes. One common method involves the reaction of 1-(4-bromophenyl)cyclopropanecarboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically requires a catalyst, such as concentrated sulfuric acid, to facilitate the formation of the carbohydrazide group.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the aromatic ring undergoes palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives. This reaction expands structural diversity while retaining the cyclopropane-carbohydrazide core.

Example Reaction Table

Key observations:

-

The cyclopropane ring remains intact under coupling conditions, demonstrating stability toward Pd catalysts and elevated temperatures .

-

Electronic effects of substituents on boronic acids influence reaction efficiency (e.g., electron-deficient aryl groups require longer reaction times) .

Nucleophilic Substitution at the Bromophenyl Group

The C–Br bond undergoes substitution with nucleophiles such as amines or alkoxides, though fewer examples are documented compared to cross-coupling.

Reported Transformations :

-

Amination : Reaction with primary amines (e.g., benzylamine) in the presence of CuI/L-proline yields arylaminated derivatives, though yields are moderate (50–60%) .

-

Methoxy Substitution : Treatment with NaOMe in methanol under reflux replaces bromine with a methoxy group, confirmed by loss of the Br signal in

-NMR .

Hydrazide-Specific Reactivity

The carbohydrazide (–CONHNH₂) group participates in condensation and cyclization reactions:

3.1. Hydrazone Formation

Reaction with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under acidic conditions produces hydrazones, characterized by a new imine (

) peak at 1600–1650 cm

in IR .

3.2. Heterocyclization

-

1,3,4-Oxadiazole Synthesis : Heating with acetic anhydride induces cyclodehydration, forming 2-(4-bromophenyl)-5-cyclopropyl-1,3,4-oxadiazole (confirmed by

-NMR at δ 165.2 ppm for C=N) . -

Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide yields 1,2,3-triazole derivatives, though this requires prior functionalization of the hydrazide .

Stability Under Oxidative/Reductive Conditions

-

Oxidation : Treatment with KMnO₄ in acidic medium cleaves the cyclopropane ring, yielding 4-bromobenzamide as the major product .

-

Reduction : NaBH₄ reduces the hydrazide to 1-(4-bromophenyl)cyclopropanecarboxamide, verified by ESI-MS ([M+H]

at m/z 265.1) .

Comparative Reactivity Insights

| Reaction Type | Key Reagents | Functional Group Affected | Product Stability |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | Bromophenyl | High (no ring opening) |

| Hydrazone Formation | RCHO, H | ||

| Carbohydrazide | Moderate (pH-sensitive) | ||

| Oxidative Ring Opening | KMnO₄, H | ||

| SO | |||

| Cyclopropane | Irreversible |

科学的研究の応用

1-(4-Bromophenyl)cyclopropane-1-carbohydrazide has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

作用機序

The mechanism by which 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system involved.

類似化合物との比較

1-(4-Bromophenyl)cyclopropane-1-carbohydrazide is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:

1-(4-Chlorophenyl)cyclopropane-1-carbohydrazide

1-(4-Methylphenyl)cyclopropane-1-carbohydrazide

1-(4-Nitrophenyl)cyclopropane-1-carbohydrazide

These compounds share the cyclopropane ring and carbohydrazide group but differ in the substituent on the phenyl ring, leading to variations in their chemical properties and biological activities.

生物活性

1-(4-Bromophenyl)cyclopropane-1-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

- Molecular Formula : C₈H₈BrN₃O

- Molecular Weight : 230.07 g/mol

The compound features a cyclopropane ring, a bromophenyl group, and a carbohydrazide moiety, which together contribute to its biological activity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various hydrazones and hydrazides, including derivatives of carbohydrazide. The compound's structural features may enhance its interaction with microbial targets.

- Mechanism of Action : The proposed mechanism involves disruption of cell wall synthesis in bacteria, similar to other compounds targeting Mycobacterium tuberculosis (Mtb) .

- Minimum Inhibitory Concentration (MIC) : Preliminary data suggest that compounds with similar structures exhibit MIC values below 50 μM against various strains of Mtb, indicating promising antimicrobial potential .

Cytotoxicity Studies

In vitro cytotoxicity assessments have been performed using human cell lines. The compound showed varying levels of cytotoxicity depending on concentration:

- Cell Lines Tested : HepG2 (liver), HT-22 (neuronal), and BV-2 (microglial).

- Findings : At concentrations up to 10 µM, the compound exhibited low cytotoxicity across these cell lines, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

| Modification | Effect on Activity |

|---|---|

| Bromine Substitution | Enhances lipophilicity and potential target interactions |

| Cyclopropane Ring | Contributes to rigidity and spatial orientation for binding |

| Carbohydrazide Moiety | Critical for biological activity; essential for interaction with target sites |

Case Study 1: Antitubercular Activity

A study focusing on the antitubercular properties of hydrazone derivatives found that compounds structurally related to this compound exhibited significant activity against Mtb. The study highlighted the importance of the carbohydrazide moiety in enhancing potency against resistant strains .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of related compounds in models of oxidative stress. Results indicated that certain derivatives could reduce neuronal cell death, suggesting potential applications in neurodegenerative diseases .

特性

IUPAC Name |

1-(4-bromophenyl)cyclopropane-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-8-3-1-7(2-4-8)10(5-6-10)9(14)13-12/h1-4H,5-6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCDEECWYKWYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655771 | |

| Record name | 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1098360-87-2 | |

| Record name | 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。